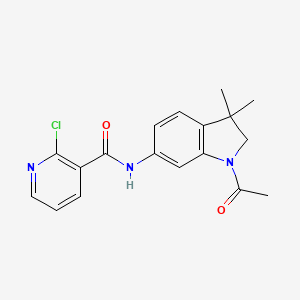N-(1-acetyl-3,3-dimethylindolin-6-yl)-2-chloronicotinamide
CAS No.: 1420999-91-2
Cat. No.: VC6506843
Molecular Formula: C18H18ClN3O2
Molecular Weight: 343.81
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1420999-91-2 |
|---|---|
| Molecular Formula | C18H18ClN3O2 |
| Molecular Weight | 343.81 |
| IUPAC Name | N-(1-acetyl-3,3-dimethyl-2H-indol-6-yl)-2-chloropyridine-3-carboxamide |
| Standard InChI | InChI=1S/C18H18ClN3O2/c1-11(23)22-10-18(2,3)14-7-6-12(9-15(14)22)21-17(24)13-5-4-8-20-16(13)19/h4-9H,10H2,1-3H3,(H,21,24) |
| Standard InChI Key | IQGZOUDZZCSPEM-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CC(C2=C1C=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
N-(1-Acetyl-3,3-dimethylindolin-6-yl)-2-chloronicotinamide features a hybrid structure comprising two distinct pharmacophores:
-
A 3,3-dimethylindoline core substituted with an acetyl group at the 1-position.
-
A 2-chloronicotinamide group linked to the indoline via an amide bond.
The compound’s molecular identity is summarized in Table 1.
Table 1: Key Chemical Properties of N-(1-Acetyl-3,3-Dimethylindolin-6-Yl)-2-Chloronicotinamide
| Property | Value |
|---|---|
| CAS Number | 1420999-91-2 |
| Molecular Formula | |
| Molecular Weight | 343.80742 g/mol |
| Density | Not Available |
| Boiling/Melting Points | Not Reported |
The indoline moiety contributes rigidity to the structure, while the chloronicotinamide group introduces electrophilic reactivity, potentially enhancing interactions with biological targets .
Synthesis and Reaction Pathways
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Acetic anhydride, DMAP, DCM, 25°C | Acetylation of indoline |
| 2 | SOCl₂, reflux, 80°C | Acid chloride formation |
| 3 | Et₃N, THF, 0°C to RT | Amide coupling |
Characterization Techniques
Structural validation relies on spectroscopic methods:
-
¹H NMR: Peaks corresponding to the acetyl group (~2.1 ppm), dimethyl groups (~1.2 ppm), and aromatic protons (6.5–8.0 ppm) confirm the indoline and nicotinamide subunits .
-
HRMS: A molecular ion peak at m/z 343.80742 aligns with the theoretical mass .
Structural and Electronic Analysis
Conformational Dynamics
The 3,3-dimethyl group imposes steric hindrance, locking the indoline ring in a semi-rigid conformation. Density functional theory (DFT) simulations predict that this rigidity favors planar alignment of the nicotinamide group, optimizing π-π stacking interactions with aromatic residues in biological targets.
Spectroscopic Correlations
Comparative analysis with structurally similar compounds (e.g., 6-methylpyridin-2-yl derivatives) reveals:
-
IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (amide C=O) and ~1600 cm⁻¹ (aromatic C=C) confirm functional groups .
-
¹³C NMR: Resonances at δ 165–170 ppm correspond to the amide carbonyl, while δ 110–150 ppm regions reflect aromatic carbons .
Biological Activity and Mechanistic Insights
Structure-Activity Relationships (SAR)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume